

solubility of 2-(Morpholinosulfonyl)phenylboronic acid

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Compound of Interest

Compound Name: 2-(Morpholinosulfonyl)phenylboronic acid

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An In-depth Technical Guide to the Solubility of **2-(Morpholinosulfonyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinosulfonyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential.[1][2] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of potential drug candidates. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of **2-(Morpholinosulfonyl)phenylboronic acid**. It synthesizes established methodologies for arylboronic acids and offers expert insights into experimental design, explaining the causality behind protocol choices to ensure accurate and reproducible results.

Introduction: The Significance of Solubility for a Modern Building Block

Boronic acids are a cornerstone of modern synthetic chemistry.^[2] The title compound, **2-(Morpholinosulfonyl)phenylboronic acid** (CAS 957062-65-6), combines three key functional moieties: the reactive boronic acid group, a rigid phenyl scaffold, and a polar morpholinosulfonyl group. This unique combination makes it a valuable intermediate for introducing specific structural motifs into target molecules.

The solubility of this reagent is paramount for several reasons:

- **Reaction Homogeneity:** In synthetic applications like the Suzuki-Miyaura coupling, the solubility of the boronic acid in the chosen solvent system directly impacts reaction rates and efficiency.^[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and reproducibility challenges.
- **Purification and Crystallization:** Solubility data as a function of temperature is fundamental for developing effective crystallization protocols, which are crucial for isolating the final product with high purity.^[4]
- **Drug Development:** For derivatives being considered as potential drug candidates, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategies. Obstacles in formulation often arise from the low aqueous solubility of many boronic acid-containing compounds.^[5]

This document serves as a senior application scientist's guide to approaching the solubility determination of **2-(Morpholinosulfonyl)phenylboronic acid**, focusing on robust experimental design and data interpretation.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data for **2-(Morpholinosulfonyl)phenylboronic acid** is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

Key Structural Features Influencing Solubility:

- **Boronic Acid Moiety (-B(OH)₂):** This group is acidic and capable of hydrogen bonding. It is known to engage in two critical equilibria: dehydration to form a cyclic trimeric anhydride known as a boroxine, and, in aqueous media, ionization to the anionic boronate form (B(OH)₃⁻).^[6] Boroxines typically have different solubility profiles than the parent acid, which can complicate measurements.^[3]
- **Phenyl Ring:** The aromatic core is hydrophobic and will contribute to poor solubility in aqueous solutions while favoring solubility in many organic solvents.
- **Morpholinosulfonyl Group:** This is a highly polar and bulky group. The sulfonyl moiety is a strong hydrogen bond acceptor, while the morpholine ring adds polarity. Its presence is expected to significantly influence the compound's overall solubility profile compared to unsubstituted phenylboronic acid. A similar compound containing a methylsulfonyl group was noted to have enhanced solubility.^[7] The ortho-positioning may also allow for intramolecular hydrogen bonding, which can affect crystal packing and, consequently, solubility.

Predicted Behavior:

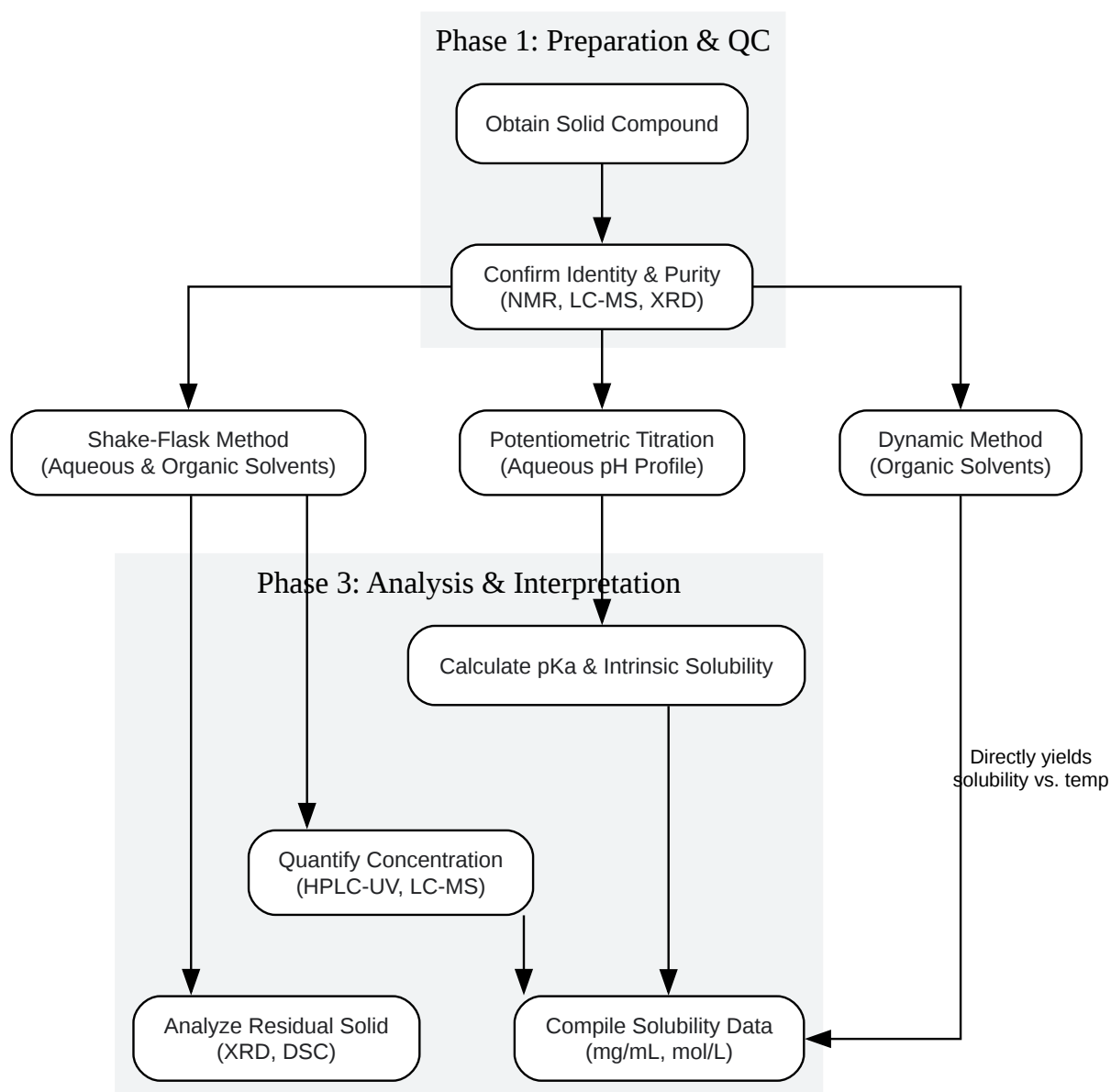
- **Aqueous Solubility:** Expected to be low but highly pH-dependent. At pH values below its pK_a, the neutral form will dominate, exhibiting minimal solubility. As the pH increases above the pK_a, the compound will ionize to the more soluble anionic boronate, increasing its aqueous solubility.
- **Organic Solubility:** The presence of the polar morpholinosulfonyl group suggests that solubility will be favored in polar aprotic solvents (e.g., acetone, THF, DMSO, DMF) and ethers.^{[3][8]} Solubility is predicted to be moderate in solvents like chloroform and low in non-polar hydrocarbon solvents such as hexane or cyclohexane.^{[3][8]}

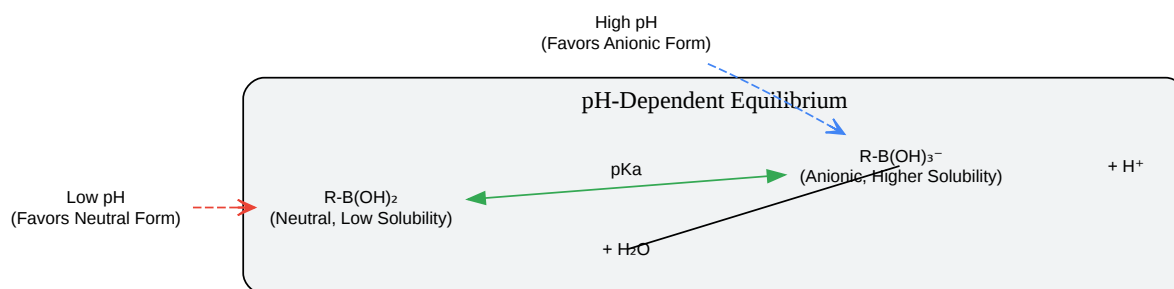
Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method (for aqueous and organic solvents) and potentiometric titration (for aqueous pH-dependent solubility) are gold-standard techniques.

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of **2-(Morpholinosulfonyl)phenylboronic acid**.





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